molecular formula C7H6F2N2O4 B2646979 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid CAS No. 1946816-92-7

1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B2646979
CAS No.: 1946816-92-7
M. Wt: 220.132
InChI Key: AOEIUZKOQJJUOF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound belonging to the pyrazole family, characterized by the presence of a difluoroethyl group. Pyrazoles are heterocyclic compounds that have garnered significant attention due to their wide range of biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves several steps. One common method includes the reaction of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with triethyl orthoformate in the presence of acetic anhydride . This reaction forms the pyrazole ring with the difluoroethyl group attached. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O4/c8-5(9)2-11-4(7(14)15)1-3(10-11)6(12)13/h1,5H,2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEIUZKOQJJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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